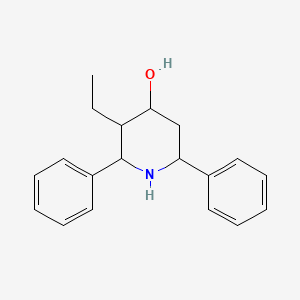

3-Ethyl-2,6-diphenylpiperidin-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

66075-48-7 |

|---|---|

Molecular Formula |

C19H23NO |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

3-ethyl-2,6-diphenylpiperidin-4-ol |

InChI |

InChI=1S/C19H23NO/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15/h3-12,16-21H,2,13H2,1H3 |

InChI Key |

OKNRTYWYWMOJGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 2,6 Diphenylpiperidin 4 Ol and Its Analogs

Overview of Classical Synthetic Routes to Substituted Piperidin-4-ols

The synthesis of substituted piperidin-4-ols, a core structure in many biologically active compounds, has traditionally relied on a two-step process: the formation of a piperidin-4-one precursor followed by its reduction.

Mannich Reaction Approaches for Piperidin-4-one Precursors

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives. researchgate.netacs.org This multicomponent condensation reaction typically involves an amine, a ketone, and an aldehyde. For the synthesis of 2,6-diphenylpiperidin-4-one precursors, the classical approach involves the condensation of a primary amine, benzaldehyde, and a ketone like ethyl methyl ketone or acetone (B3395972). chemrevlett.com

A well-established method, pioneered by Baliah and Noller, utilizes the condensation of an acetone dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine. acs.orgchemrevlett.com This reaction yields 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate derivatives, which can then be further processed. The versatility of the Mannich reaction allows for the introduction of a wide variety of substituents on the piperidine (B6355638) ring by choosing the appropriate starting materials. researchgate.net For instance, using substituted aromatic aldehydes leads to the corresponding substituted 2,6-diarylpiperidin-4-ones. chemrevlett.com

The general scheme for the Mannich condensation for synthesizing 2,6-disubstituted piperidin-4-ones is as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference(s) |

| Substituted aromatic aldehyde | Ketone (e.g., ethyl methyl ketone) | Ammonium (B1175870) acetate (B1210297) | Substituted 2,6-diarylpiperidin-4-one | chemrevlett.com |

| Acetone dicarboxylic acid ester | Aromatic aldehyde | Ammonia or primary amine | 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate | chemrevlett.com |

These piperidin-4-one precursors are crucial intermediates that pave the way for the synthesis of the target alcohol, 3-Ethyl-2,6-diphenylpiperidin-4-ol.

Reduction of Piperidin-4-ones to Piperidin-4-ols (e.g., Sodium/Alcohol Reduction)

Once the piperidin-4-one precursor is obtained, the subsequent step involves the reduction of the ketone functionality to a hydroxyl group. A variety of reducing agents can be employed for this transformation. dtic.mil Classical methods often utilize sodium in an alcohol solvent. More contemporary and widely used methods involve metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). dtic.milenergy.gov

The choice of reducing agent can influence the stereochemistry of the resulting alcohol, yielding either the cis or trans isomer depending on the steric hindrance around the carbonyl group and the reaction conditions. For example, the reduction of substituted 3-piperidones is a known route to their corresponding 3-hydroxy derivatives. dtic.mil The use of zinc in acetic acid has also been reported for the reduction of N-acyl-2,3-dihydro-4-pyridones to the corresponding 4-piperidones, which can then be further reduced to the alcohol. organic-chemistry.org

Advanced Synthetic Strategies for 3-Ethyl-2,6-diphenylpiperidin-4-ol Scaffolds

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex molecules like 3-Ethyl-2,6-diphenylpiperidin-4-ol, with a particular emphasis on controlling the stereochemistry.

Stereoselective Synthesis Pathways

Achieving high stereoselectivity is a primary goal in the synthesis of substituted piperidines. Several advanced strategies have been developed to this end. youtube.com One notable approach is the stereoselective three-component vinylogous Mannich-type reaction, which can produce chiral dihydropyridinone intermediates that are precursors to a variety of chiral piperidine compounds. rsc.org The intramolecular Mannich reaction of delta-amino beta-keto esters with aldehydes has also been demonstrated as a powerful tool for the asymmetric synthesis of polysubstituted piperidines. nih.gov

A highly efficient one-pot synthesis for substituted piperidin-4-ols has been developed, which proceeds with excellent diastereoselectivities. nih.govthieme-connect.com This method involves a gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction. nih.govthieme-connect.com This protocol is advantageous as it does not require a protecting group on the nitrogen atom. thieme-connect.com

| Method | Key Features | Product Type | Reference(s) |

| Vinylogous Mannich-type reaction | Three-component, stereoselective | Chiral dihydropyridinones | rsc.org |

| Intramolecular Mannich reaction | Asymmetric synthesis | Polysubstituted piperidines | nih.gov |

| Gold-catalyzed cyclization | One-pot, high diastereoselectivity, N-unprotected | Substituted piperidin-4-ols | nih.govthieme-connect.com |

Catalytic Methods in Piperidin-4-ol Synthesis

The use of catalysts has revolutionized the synthesis of piperidine derivatives, offering milder reaction conditions and improved efficiency. Gold catalysts, specifically [Au(PPh₃)NTf₂], have been successfully employed in the cyclization step of a one-pot synthesis of piperidin-4-ols. thieme-connect.com Other catalytic systems, such as those based on titanium, have also been used in the one-pot synthesis of highly functionalized tetrahydropiperidines. researchgate.net

Furthermore, catalytic asymmetric synthesis approaches have been developed for piperidines starting from different heterocyclic precursors. For example, a catalytic asymmetric deprotonation-aldehyde trapping-ring expansion sequence can convert N-Boc pyrrolidine (B122466) into β-hydroxy piperidines. nih.gov These catalytic methods represent a significant advancement in the field, enabling more sustainable and selective syntheses.

Derivatization and Functionalization of the 3-Ethyl-2,6-diphenylpiperidin-4-ol Core

The 3-Ethyl-2,6-diphenylpiperidin-4-ol scaffold, once synthesized, can be further modified to create a diverse range of analogs. The presence of the free amino group and the hydroxyl group provides two reactive sites for derivatization. The nitrogen atom of the piperidine ring can be readily derivatized, for instance, through N-acylation or N-alkylation, to introduce various functional groups. nih.gov

The ketone precursor, 3-ethyl-2,6-diphenylpiperidin-4-one, can also be a starting point for derivatization. For example, it can be converted into its corresponding semicarbazone by treatment with semicarbazide (B1199961) hydrochloride. asianpubs.org Additionally, more complex side chains can be introduced, as demonstrated by the synthesis of 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one, which can serve as a precursor for further functionalization. researchgate.net The synthesis of aminoethyl-substituted piperidine derivatives has also been reported, highlighting the versatility of the piperidine core in generating a library of compounds. nih.gov

| Starting Material | Reagent(s) | Product | Reference(s) |

| 3-Alkyl-2,6-diarylpiperidin-4-one | Semicarbazide hydrochloride | 3-Alkyl-2,6-diarylpiperidin-4-one semicarbazone | asianpubs.org |

| 2,6-diphenylpiperidin-4-one | - | 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | researchgate.net |

| Piperidin-4-one derivatives | Phenylboronic acid, Wittig reagents | Aminoethyl-substituted piperidines | nih.gov |

Modification at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in 3-Ethyl-2,6-diphenylpiperidin-4-ol is a key functional handle for introducing a wide array of substituents, thereby modulating the molecule's physicochemical properties. N-substitution can significantly alter the conformation and biological profile of the parent compound.

A common strategy for N-functionalization is the reaction with electrophilic reagents. For instance, N-alkoxycarbonylmethylation can be achieved by reacting the parent piperidine with reagents like ethyl chloroacetate. This reaction is typically carried out in the presence of a base, such as triethylamine, in a non-polar solvent like benzene (B151609). The introduction of an electron-withdrawing group, such as an ester, at the nitrogen atom is known to cause substantial changes in the piperidine ring's conformation, often leading to a twisted boat form. nih.gov This conformational shift is driven by the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.gov

The general scheme for N-alkylation involves the deprotonation of the secondary amine followed by nucleophilic attack on an alkyl halide. A variety of alkyl and functionalized alkyl groups can be introduced using this method. Similarly, N-acylation can be performed using acid chlorides or anhydrides to yield the corresponding N-amides. These modifications are fundamental in exploring the chemical space around the piperidine core.

Table 1: Examples of N-Substituted Piperidine Derivatives

| Reagent | Base | Product | Reference |

|---|

Note: The table references a derivative of a closely related compound, illustrating the synthetic principle.

Derivatives Involving the Hydroxyl Group

The hydroxyl group at the C-4 position of the piperidine ring is another prime site for chemical modification, allowing for the synthesis of ethers, esters, and other functional derivatives. A primary route to obtaining the parent alcohol, 3-Ethyl-2,6-diphenylpiperidin-4-ol, involves the stereoselective reduction of the corresponding 3-Ethyl-2,6-diphenylpiperidin-4-one.

Furthermore, the C-4 ketone can serve as a precursor for the introduction of various alkyl or aryl groups at this position, leading to tertiary alcohols. This is commonly achieved through the use of organometallic reagents, such as Grignard reagents. The reaction of a cis-3-alkyl-2,6-diarylpiperidin-4-one with a Grignard reagent, like ethylmagnesium bromide or isopropylmagnesium bromide, results in the formation of the corresponding tertiary alcohol. researchgate.net Spectroscopic analysis, particularly the absence of a C=O stretching frequency in the IR spectrum and the appearance of a broad -OH absorption, confirms the conversion. researchgate.net The stereochemistry of the addition is often such that the newly introduced alkyl group occupies an equatorial position, leading to an axial hydroxyl group as the major isomer. researchgate.net

Esterification of the C-4 hydroxyl group can be accomplished using standard procedures, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base. Ether synthesis can be achieved via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Substitution Variations on Phenyl Rings and the Ethyl Group

The aromatic phenyl rings at the C-2 and C-6 positions, as well as the ethyl group at C-3, offer extensive possibilities for structural variation. These modifications are typically incorporated during the synthesis of the piperidin-4-one precursor.

The synthesis of 2,6-diarylpiperidones is often accomplished via a Mannich reaction, which involves the condensation of an aldehyde, a ketone, and an amine source (like ammonium acetate). nih.gov By using substituted benzaldehydes in this reaction, a wide range of functionalities can be introduced onto the phenyl rings. For example, using p-chlorobenzaldehyde, p-fluorobenzaldehyde, p-methylbenzaldehyde, or p-methoxybenzaldehyde leads to the corresponding substituted 2,6-diarylpiperidones. nih.gov These precursors can then be converted to the desired 3-ethyl-4-ol derivatives.

Variations in the alkyl group at the C-3 position are achieved by using different ketones in the initial condensation. For the synthesis of the parent compound, 3-pentanone (B124093) would be the appropriate ketone. To introduce variations to the ethyl group itself, such as a 2-chloroethyl group, 1-chloro-3-pentanone (B146379) could be utilized as the ketone component in the Mannich reaction, yielding 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one. researchgate.net These modifications allow for fine-tuning of the steric and electronic properties of the molecule.

Table 2: Examples of Substituted Piperidin-4-one Precursors

| Aldehyde | Ketone | C-3 Substituent | Phenyl Substituent | Reference |

|---|---|---|---|---|

| Benzaldehyde | 3-Chloro-2-butanone | Methyl | None | nih.gov |

| p-Chlorobenzaldehyde | 3-Chloro-2-butanone | Methyl | p-Chloro | nih.gov |

| p-Fluorobenzaldehyde | 3-Chloro-2-butanone | Methyl | p-Fluoro | nih.gov |

| p-Methylbenzaldehyde | 3-Chloro-2-butanone | Methyl | p-Methyl | nih.gov |

| p-Methoxybenzaldehyde | 3-Chloro-2-butanone | Methyl | p-Methoxy | nih.gov |

Structural Elucidation and Stereochemical Characterization

X-ray Crystallography of 3-Ethyl-2,6-diphenylpiperidin-4-ol and its Derivatives

| Parameter | 3-Ethyl-cis-2,6-diphenylpiperidine nih.gov | t-3-Pentyl-r-2,c-6-diphenylpiperidin-4-one nih.gov |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| a (Å) | 5.5384 (5) | 12.2318 (5) |

| b (Å) | 9.2717 (9) | 5.5879 (2) |

| c (Å) | 16.0483 (14) | 26.9977 (10) |

| α (°) | 75.508 (5) | 90 |

| β (°) | 89.474 (5) | 94.377 (3) |

| γ (°) | 81.625 (5) | 90 |

| Volume (ų) | 789.04 (13) | 1839.91 (12) |

| Z | 2 | 4 |

Table 1: Unit Cell Parameters for Derivatives of 3-Ethyl-2,6-diphenylpiperidin-4-ol.

In the solid state, the central piperidine (B6355638) ring of 3-Ethyl-2,6-diphenylpiperidin-4-ol adopts a stable chair conformation. colab.ws This conformation is a common feature among many related 2,6-diphenylpiperidine derivatives, including 3-Ethyl-cis-2,6-diphenylpiperidine and t-3-Pentyl-r-2,c-6-diphenylpiperidin-4-one, which also exhibit chair forms. nih.govnih.gov

However, the conformation is sensitive to substitution. A notable exception is observed in Ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate, where substitution on the nitrogen atom induces a change, forcing the piperidine ring into a more strained twist-boat conformation. nih.gov This demonstrates that modifications, particularly at the N1 position, can significantly alter the heterocyclic ring's geometry. nih.gov

In contrast, the twist-boat conformation of Ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate results in a different arrangement, with its phenyl groups located in both equatorial and axial positions. nih.gov

The stability of the crystal lattice of 3-Ethyl-2,6-diphenylpiperidin-4-ol is maintained by a network of intermolecular hydrogen bonds, specifically O—H⋯O, O—H⋯N, and N—H⋯O interactions. colab.ws These strong, directional bonds are primary contributors to the crystal packing.

In derivatives lacking the hydroxyl group, other interactions become dominant. The crystal structure of 3-Ethyl-cis-2,6-diphenylpiperidine is stabilized by C—H⋯π interactions and van der Waals forces. nih.gov C—H⋯π contacts are also observed in the crystal structures of t-3-Pentyl-r-2,c-6-diphenylpiperidin-4-one and Ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate. nih.govnih.gov The latter also features weak intermolecular C—H⋯O interactions. nih.gov Analysis of the related compound 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one using Hirshfeld surfaces provides a quantitative breakdown of intermolecular contacts, showing significant contributions from H⋯H, C⋯H, and Cl⋯H interactions. researchgate.net

The relative orientation of the two phenyl rings is a key structural parameter. In 3-Ethyl-2,6-diphenylpiperidin-4-ol, the dihedral angle between the planes of the two phenyl rings is 54.5 (1)°. colab.ws This twisted orientation helps to alleviate steric hindrance between the bulky aromatic groups. The values for related derivatives vary slightly depending on the substitution pattern, reflecting the conformational flexibility of the molecule.

| Compound | Dihedral Angle Between Phenyl Rings (°) |

| 3-Ethyl-2,6-diphenylpiperidin-4-ol colab.ws | 54.5 (1) |

| 3-Ethyl-cis-2,6-diphenylpiperidine nih.gov | 64.22 (7) |

| t-3-Pentyl-r-2,c-6-diphenylpiperidin-4-one nih.gov | 56.90 (5) |

| Ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate nih.gov | 49.8 (1) |

Table 2: Phenyl Ring Dihedral Angles in 3-Ethyl-2,6-diphenylpiperidin-4-ol and its Derivatives.

Crystallographic studies of 3-Ethyl-2,6-diphenylpiperidin-4-ol have revealed the presence of static or dynamic disorder. Specifically, the hydrogen atoms of the hydroxyl group (at C4) and the amino group (at N1) are each disordered over two distinct positions. colab.ws The site occupancies for these positions are approximately equal, indicating that both orientations are energetically comparable within the crystal lattice. colab.ws This phenomenon is a notable feature of the compound's solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a detailed map of the molecular framework and its stereochemistry can be constructed.

While specific spectral data for 3-Ethyl-2,6-diphenylpiperidin-4-ol is not widely published, analysis of closely related compounds such as t-3-pentyl-r-2,c-6-diphenyl-piperidin-4-one and other substituted piperidin-4-ols allows for a detailed prediction of its NMR spectrum. researchgate.netnih.gov The expected chemical shifts in deuterated chloroform (B151607) (CDCl₃) are presented below.

The ¹H NMR spectrum is anticipated to show distinct signals for each proton in the molecule. The aromatic protons of the two phenyl groups would appear as a complex multiplet in the range of δ 7.20-7.50 ppm. The protons on the piperidine ring (H2, H3, H4, H5, and H6) are diastereotopic and would therefore have unique chemical shifts and exhibit spin-spin coupling. The benzylic protons H2 and H6, being adjacent to the phenyl groups and the nitrogen atom, are expected to resonate downfield. The observation of a large coupling constant (J ≈ 10-12 Hz) for the interaction between the axial protons on adjacent carbons (e.g., J₂ₐ,₃ₐ and J₅ₐ,₆ₐ) would be definitive proof of their trans-diaxial relationship, confirming the chair conformation and equatorial positions of the substituents in solution. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons of the two phenyl groups would generate several signals in the aromatic region (δ 125-145 ppm). The piperidine ring carbons (C2-C6) would appear in the aliphatic region, with their specific shifts influenced by the attached functional groups. The C4 carbon, bearing the hydroxyl group, is expected around δ 65-75 ppm, while the C2 and C6 carbons attached to the phenyl groups would be found further downfield (δ 60-70 ppm) compared to C5. The ethyl group carbons would appear at higher field (upfield), characteristic of saturated alkyl chains. britannica.com

Interactive Table 1: Predicted ¹H NMR Data for 3-Ethyl-2,6-diphenylpiperidin-4-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH | ~1.8-2.5 | Broad singlet | - |

| OH | ~1.6-2.2 | Broad singlet | - |

| Aromatic-H | 7.20 - 7.50 | Multiplet | - |

| H-2 | ~3.8 - 4.0 | Doublet | J₂ₐ,₃ₐ ≈ 10-12 |

| H-6 | ~3.7 - 3.9 | Doublet of doublets | J₆ₐ,₅ₐ ≈ 10-12, J₆ₐ,₅ₑ ≈ 2-4 |

| H-4 | ~3.5 - 3.8 | Multiplet | - |

| H-5 (axial) | ~1.9 - 2.1 | Multiplet | J₅ₐ,₅ₑ ≈ 12-14, J₅ₐ,₆ₐ ≈ 10-12 |

| H-5 (equatorial) | ~2.2 - 2.4 | Multiplet | J₅ₑ,₅ₐ ≈ 12-14, J₅ₑ,₆ₐ ≈ 2-4 |

| H-3 | ~2.0 - 2.2 | Multiplet | - |

| -CH₂- (ethyl) | ~1.3 - 1.5 | Multiplet | J ≈ 7 |

| -CH₃ (ethyl) | ~0.8 - 1.0 | Triplet | J ≈ 7 |

Interactive Table 2: Predicted ¹³C NMR Data for 3-Ethyl-2,6-diphenylpiperidin-4-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 140 - 145 |

| Aromatic C-H | 125 - 130 |

| C-4 | 65 - 75 |

| C-2 | 60 - 70 |

| C-6 | 60 - 70 |

| C-3 | 45 - 55 |

| C-5 | 40 - 50 |

| -CH₂- (ethyl) | 20 - 30 |

| -CH₃ (ethyl) | 10 - 15 |

To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, a suite of two-dimensional (2D) NMR experiments would be employed. scielo.org.zanih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbons. For instance, a cross-peak between the H-2 and H-3 signals would confirm their connectivity. This technique would allow for the tracing of the entire spin system of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly powerful for stereochemical assignments. For the all-equatorial conformation of 3-Ethyl-2,6-diphenylpiperidin-4-ol, strong NOE cross-peaks would be expected between the axial protons (e.g., H-2a and H-4a, H-4a and H-6a). Conversely, weaker or no NOEs would be seen between an axial and a distant equatorial proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is invaluable for assigning quaternary carbons and piecing together different fragments of the molecule. For example, the protons of the ethyl group (-CH₂-) would show an HMBC correlation to the C-3 carbon of the piperidine ring, confirming the attachment point of the ethyl substituent.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of light (Raman), which correspond to specific bond vibrations (stretching, bending). researchgate.netnih.gov The spectra of 3-Ethyl-2,6-diphenylpiperidin-4-ol would be characterized by the vibrations of its key functional groups.

O-H and N-H Stretching: A prominent, broad absorption band is expected in the FT-IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group, which is often involved in hydrogen bonding. A sharper, less intense peak for the secondary amine (N-H) stretch would also appear in this region, typically around 3300-3350 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl rings would appear as a group of sharp bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the piperidine and ethyl groups would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations for the phenyl groups typically give rise to several sharp absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond of the secondary alcohol would result in a strong absorption in the fingerprint region, typically around 1050-1150 cm⁻¹.

Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the symmetric vibrations of the aromatic rings usually produce strong Raman signals.

Interactive Table 3: Predicted Vibrational Spectroscopy Data for 3-Ethyl-2,6-diphenylpiperidin-4-ol

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Weak | Broad, Strong (IR) |

| N-H Stretch | 3300-3350 | Weak | Medium (IR) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| C-O Stretch | 1050-1150 | Weak | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of 3-Ethyl-2,6-diphenylpiperidin-4-ol is dominated by the electronic transitions of the two phenyl groups. nih.gov

The primary absorption is expected to be the π → π* transition of the benzene (B151609) rings. This typically results in a strong absorption band (the E₂-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The saturated piperidine ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm). The presence of the nitrogen and oxygen heteroatoms with non-bonding electrons could lead to very weak n → σ* transitions, but these are generally masked by the much stronger absorptions of the aromatic rings. britannica.com

Interactive Table 4: Predicted UV-Vis Spectroscopy Data for 3-Ethyl-2,6-diphenylpiperidin-4-ol

| Transition | Predicted λₘₐₓ (nm) | Chromophore |

| π → π* (E-band) | ~210 | Phenyl Rings |

| π → π* (B-band) | ~260 | Phenyl Rings |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For 3-Ethyl-2,6-diphenylpiperidin-4-ol (C₁₉H₂₃NO), the molecular weight is 281.40 g/mol . In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 281 or 282, respectively. nih.govscielo.br

The fragmentation pattern provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound would likely include:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da) from the molecular ion, which would yield a fragment at m/z 263.

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a characteristic fragmentation for amines. This could lead to the loss of a phenyl group or cleavage of the piperidine ring itself.

Loss of Ethyl Group: Cleavage of the ethyl group (29 Da) from the C3 position would result in a fragment at m/z 252.

Benzylic Cleavage: Cleavage of the bond between the piperidine ring and a phenyl group can lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a common feature in the mass spectra of compounds containing a benzyl (B1604629) moiety.

Interactive Table 5: Predicted Mass Spectrometry Fragmentation Data for 3-Ethyl-2,6-diphenylpiperidin-4-ol

| m/z Value | Proposed Fragment Identity |

| 282 | [M+H]⁺ (Protonated Molecule) |

| 281 | [M]⁺ (Molecular Ion) |

| 263 | [M - H₂O]⁺ |

| 252 | [M - C₂H₅]⁺ |

| 105 | [C₆H₅CO]⁺ or related fragments |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Conformational Analysis and Dynamics

Experimental and Theoretical Studies of Piperidine (B6355638) Ring Conformation

The foundational understanding of the three-dimensional structure of 3-Ethyl-2,6-diphenylpiperidin-4-ol comes from single-crystal X-ray diffraction studies. These experimental investigations provide precise atomic coordinates, allowing for a detailed analysis of the piperidine ring's conformation.

Crystallographic data reveals that in the solid state, the piperidine ring of 3-Ethyl-2,6-diphenylpiperidin-4-ol adopts a stable chair conformation . colab.ws This is the most common and generally the most stable conformation for a six-membered saturated heterocycle like piperidine, as it minimizes both angle strain and torsional strain.

In this chair form, the substituents on the piperidine ring occupy specific spatial arrangements. For 3-Ethyl-2,6-diphenylpiperidin-4-ol, the two bulky phenyl groups at positions 2 and 6, the ethyl group at position 3, and the hydroxyl group at position 4 all reside in equatorial orientations . colab.ws This arrangement is sterically favorable, as placing bulky substituents in the more spacious equatorial positions minimizes steric hindrance that would arise from 1,3-diaxial interactions if they were in axial positions. The dihedral angle between the two equatorially oriented phenyl rings has been determined to be 54.5 (1)°. colab.ws

Theoretical studies on related 2,6-diphenylpiperidine systems using computational methods such as Density Functional Theory (DFT) often complement these experimental findings. For instance, DFT calculations on 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one have been used to optimize its geometry and analyze its electronic structure, which is intrinsically linked to its conformational stability. researchgate.net While specific theoretical studies on 3-Ethyl-2,6-diphenylpiperidin-4-ol are not extensively detailed in the available literature, the principles from related compounds support the experimentally observed chair conformation with equatorial substituents as the lowest energy state.

Conformational Isomerism and Energy Barriers

Piperidine rings are not static; they can undergo conformational isomerism, most notably the "ring flip" or "ring inversion" between two chair conformations. This process involves passing through higher-energy transition states, such as boat or twist-boat conformations. The energy barrier for this ring inversion is a key parameter in understanding the molecule's dynamic behavior.

For 3-Ethyl-2,6-diphenylpiperidin-4-ol, with all its bulky substituents in equatorial positions in the determined ground state, a ring flip would force all these substituents into sterically hindered axial positions. This resulting axial conformation would be significantly higher in energy, implying a high energy barrier for the chair-to-chair interconversion.

Influence of Substituents on Conformational Preferences

The nature and position of substituents on the piperidine ring have a profound impact on its conformational preferences. The case of 3-Ethyl-2,6-diphenylpiperidin-4-ol, with its all-equatorial arrangement, serves as a baseline to understand these influences.

Phenyl Groups at C2 and C6: The presence of two large phenyl groups at these positions strongly dictates the chair conformation. An axial orientation for either phenyl group would introduce severe steric clashes, thus the diequatorial arrangement is overwhelmingly preferred.

Ethyl Group at C3: The equatorial position of the ethyl group is also a result of minimizing steric strain. Studies on related 3-alkyl-2,6-diarylpiperidin-4-one semicarbazones have shown that as the size of the alkyl group at the C3 position increases (e.g., from methyl to isopropyl), the ring can be distorted from a true chair to a twisted chair or even a boat conformation to alleviate steric strain. asianpubs.org In the case of the ethyl group in 3-Ethyl-2,6-diphenylpiperidin-4-ol, the chair conformation remains the most stable.

Hydroxyl Group at C4: The equatorial orientation of the hydroxyl group is consistent with general principles of conformational analysis for substituted cyclohexanes and piperidines.

Substitution on the Nitrogen Atom: The substituent on the piperidine nitrogen can dramatically alter the ring's conformation. For example, the compound Ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate, which features an ethyl acetate (B1210297) group on the nitrogen, adopts a twisted boat conformation . nih.govresearchgate.net This is attributed to the electronic effects and steric demands of the N-substituent, which can make the traditional chair conformation less favorable.

The table below summarizes the conformational preferences of 3-Ethyl-2,6-diphenylpiperidin-4-ol and related compounds, highlighting the influence of their respective substituents.

| Compound Name | Substituents | Piperidine Ring Conformation |

| 3-Ethyl-2,6-diphenylpiperidin-4-ol | 2-Ph, 6-Ph, 3-Et, 4-OH (all equatorial) | Chair |

| 3-Ethyl-cis-2,6-diphenylpiperidine | 2-Ph, 6-Ph, 3-Et (all equatorial) | Chair |

| Ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate | N-COOEt, 2-Ph (axial), 6-Ph (equatorial), 5-Me (equatorial) | Twisted Boat |

| 3-Alkyl-2,6-diarylpiperidin-4-one semicarbazones | Varies; increasing size of 3-alkyl group | Chair -> Twisted Chair -> Boat |

Puckering and Asymmetry Parameter Analysis of the Piperidine Ring

To provide a more quantitative description of the piperidine ring's conformation beyond simple "chair" or "boat" labels, Cremer and Pople puckering parameters and Nardelli asymmetry parameters are employed. These parameters describe the exact shape and degree of distortion of the ring.

While the specific puckering and asymmetry parameters for 3-Ethyl-2,6-diphenylpiperidin-4-ol have not been explicitly reported in the searched literature, data for the very closely related compound, 3-Ethyl-cis-2,6-diphenylpiperidine , which lacks the 4-hydroxyl group but shares the same core structure and substituent orientations, provides a valuable reference. nih.gov

For 3-Ethyl-cis-2,6-diphenylpiperidine, the puckering parameters determined from X-ray crystallography are:

q₂ = 0.039 (14) Å

q₃ = 0.576 (14) Å

φ₂ = 1(2)°

The total puckering amplitude (Qᴛ) can be calculated from these values. The relatively small value of q₂ and the dominant q₃ value are characteristic of a chair conformation. The phase angle (φ₂) also falls within the range expected for a chair.

The asymmetry parameters, which describe the degree of symmetry distortion in the ring, for 3-Ethyl-cis-2,6-diphenylpiperidine are:

Δs (N1 & C4) = 0.86 (12)°

This parameter indicates a slight deviation from a perfect, idealized chair structure, which is expected in a substituted ring. Given the structural similarity, it is highly probable that the puckering and asymmetry parameters for 3-Ethyl-2,6-diphenylpiperidin-4-ol would be very close to these values, confirming a slightly distorted chair conformation.

The table below presents the puckering and asymmetry parameters for 3-Ethyl-cis-2,6-diphenylpiperidine.

| Parameter | Value | Description |

| q₂ (Å) | 0.039 (14) | A measure of the deviation from a planar ring towards boat/twist-boat forms. |

| q₃ (Å) | 0.576 (14) | A measure of the deviation from a planar ring towards a chair form. |

| φ₂ (°) | 1 (2) | The phase angle, indicating the type of puckering. |

| Δs (N1 & C4) (°) | 0.86 (12) | Asymmetry parameter, quantifying the distortion from ideal symmetry. |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a important method in quantum chemistry for predicting the electronic structure and optimizing the geometry of molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT calculations can provide highly accurate descriptions of molecular properties. For piperidine (B6355638) derivatives, DFT, particularly with the B3LYP functional combined with basis sets like 6-311++G(d,p), is commonly employed to determine the most stable conformation (ground state geometry) and to analyze various electronic characteristics. researchgate.net

In a study of the related compound 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP), DFT calculations at the B3LYP/6-311++G(d,p) level were used to optimize its molecular structure. researchgate.net Similarly, the geometry of 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) (MDPO) was optimized using both Hartree-Fock (HF) and DFT (B3LYP/6-311++G(d,p)) methods. psgcas.ac.inresearchgate.net For N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, the DFT/B3LYP/6–311G(d,p) method was used. nih.gov These studies confirm that the piperidine ring typically adopts a chair conformation, which is the most stable arrangement for such six-membered heterocyclic rings. In 3-Ethyl-cis-2,6-diphenylpiperidine, the piperidine ring also adopts a chair conformation, with the phenyl rings at the 2,6-positions occupying equatorial orientations. nih.gov Likewise, in the target molecule's analogue, 3-Ethyl-2,6-diphenylpiperidin-4-ol, the piperidine ring is in a chair conformation with the phenyl, hydroxyl, and ethyl groups all in equatorial positions. colab.ws

The optimized geometric parameters, such as bond lengths and angles, calculated through DFT, generally show good agreement with experimental data obtained from X-ray crystallography, validating the theoretical approach.

Theoretical Vibrational Analysis and Spectra Simulation

A significant application of DFT is the prediction of vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, frequency calculations are performed at the same level of theory. The resulting theoretical vibrational wavenumbers are often scaled by an appropriate factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra.

For 3-methyl-2,6-diphenylpiperidin-4-one (MDPO), a detailed vibrational analysis was conducted using HF and DFT (B3LYP/6-311++G(d,p)) methods. psgcas.ac.inresearchgate.net The calculated vibrational spectra were simulated and compared with the experimental FT-IR and FT-Raman spectra, showing good agreement. psgcas.ac.inresearchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecule's dynamics. For instance, characteristic peaks for C=O stretching, N-H bending, and C-H stretching vibrations can be precisely identified.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Chemical Reactivity)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity.

In the analysis of 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP), the HOMO-LUMO energy gap was calculated to be 5.42 eV, suggesting significant stability. researchgate.net For 3-methyl-2,6-diphenylpiperidin-4-one (MDPO), the HOMO-LUMO analysis also indicated a stable molecule with a notable energy gap. psgcas.ac.inresearchgate.net The HOMO is typically localized on the phenyl rings and the nitrogen atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl group and the phenyl rings, marking them as potential sites for nucleophilic attack. These analyses are fundamental for predicting how the molecule will interact with other chemical species.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP) | Data not available | Data not available | 5.42 researchgate.net |

| 3-methyl-2,6-diphenylpiperidin-4-one (MDPO) | Data not available | Data not available | Stable from smaller energy gap psgcas.ac.inresearchgate.net |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | Data not available | Data not available | Determined researchgate.net |

| N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine | Determined | Determined | Determined nih.gov |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy (E(2)) associated with these intramolecular charge transfer events. These interactions, often referred to as hyperconjugation, are crucial for understanding the molecule's stability.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), which are favorable for nucleophilic attack. Green areas represent neutral potential.

MEP analysis of 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP) was performed to identify its reactive sites. researchgate.net Typically, for piperidin-4-one derivatives, the most negative potential (red) is localized around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack or hydrogen bonding. The region around the N-H group often shows a positive potential (blue), indicating its role as a hydrogen bond donor. uni-muenchen.de The phenyl rings usually exhibit a mix of potentials, with the π-electron clouds creating regions of negative potential above and below the rings. uni-muenchen.de This mapping is crucial for understanding intermolecular interactions and predicting how the molecule might bind to a biological target. researchgate.netuni-muenchen.de

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in the supramolecular assembly and crystal packing of molecules. Understanding these interactions is essential for crystal engineering and materials science.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts. Red spots on the dnorm map indicate close contacts, which are often hydrogen bonds.

This analysis has been applied to several related piperidine derivatives. For 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP), Hirshfeld analysis was used to examine intermolecular hydrogen bonding. researchgate.net In N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, the analysis showed that H···H (73.2%), C···H (18.4%), and O···H (8.4%) interactions are the most significant contributors to the crystal packing. nih.gov For 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the dominant contacts were found to be H···H (53.3%), H···C/C···H (19.1%), H···F/F···H (15.7%), and H···O/O···H (7.7%). researchgate.net

| Compound | H···H Contacts (%) | C···H/H···C Contacts (%) | O···H/H···O Contacts (%) | Other Significant Contacts (%) |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP) | 58.7 researchgate.net | 19.9 researchgate.net | 8.0 researchgate.net | Cl···H/H···Cl: 11.8; N···H/H···N: 0.8 researchgate.net |

| N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine | 73.2 nih.gov | 18.4 nih.gov | 8.4 nih.gov | - |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | 53.3 researchgate.net | 19.1 researchgate.net | 7.7 researchgate.net | H···F/F···H: 15.7 researchgate.net |

| 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | 68 nih.gov | 19 nih.gov | 12 nih.gov | - |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within a molecule and in crystal packing. This technique is based on the electron density (ρ) and its first derivative. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) reveals the nature of these interactions.

In a theoretical study of 3-Ethyl-2,6-diphenylpiperidin-4-ol, RDG analysis would be employed to identify and differentiate between various types of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The resulting 3D visualization would map these interactions onto the molecular structure, with different colors representing the type and strength of the interaction. For instance, strong attractive interactions like hydrogen bonds would appear as distinct spikes in the low-density, low-gradient region of the plot, while weaker van der Waals interactions would be characterized by broader regions. Steric repulsions would be evident in high-density, high-gradient areas. This analysis is crucial for understanding the forces that govern the compound's conformation and its packing in the solid state.

Studies on Electron Localization Function (ELF) and Localized Orbital Localization (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools that provide a visual representation of electron localization in a molecule. nih.gov These methods offer a chemically intuitive picture of bonding, lone pairs, and atomic shells.

Electron Localization Function (ELF): ELF analysis partitions the molecular space into regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs. jussieu.fr For 3-Ethyl-2,6-diphenylpiperidin-4-ol, an ELF analysis would reveal the distribution of electron density in the covalent bonds of the piperidine ring, the phenyl groups, and the ethyl substituent. It would also clearly delineate the regions occupied by the lone pairs on the nitrogen and oxygen atoms. The ELF basins of attraction, which are regions of space associated with a local maximum of the ELF, provide a quantitative measure of the electron population in these chemical features.

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) also maps the localization of electrons. LOL provides a clear and detailed picture of bonding regions and lone-pair electrons. In the context of 3-Ethyl-2,6-diphenylpiperidin-4-ol, a LOL analysis would complement the ELF study by providing further insights into the covalent framework and the spatial disposition of non-bonding electrons.

Together, ELF and LOL studies offer a powerful qualitative and quantitative framework for understanding the electronic structure and chemical bonding in 3-Ethyl-2,6-diphenylpiperidin-4-ol, which is fundamental to its reactivity and physical properties. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Density Functional Theory (DFT) has become an invaluable tool for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts. nih.gov

For 3-Ethyl-2,6-diphenylpiperidin-4-ol, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be performed on its optimized geometry. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov By comparing the calculated chemical shifts with experimental data, a detailed assignment of the NMR spectra can be achieved, which can be particularly useful for complex molecules with overlapping signals. researchgate.net Furthermore, computational NMR studies can aid in the stereochemical assignment of the molecule by comparing the calculated shifts for different possible isomers with the experimental spectrum. The root-mean-square error (RMSE) between the calculated and experimental shifts is often used to assess the accuracy of the computational method. researchgate.net

Table 1: Representative Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Piperidine Derivative

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| C2 | 65.4 | 66.1 | 0.7 |

| C3 | 45.2 | 45.9 | 0.7 |

| C4 | 68.9 | 69.5 | 0.6 |

| C5 | 48.7 | 49.3 | 0.6 |

| C6 | 65.4 | 66.1 | 0.7 |

Note: This table is illustrative and based on typical accuracies reported in the literature for similar compounds. Actual values for 3-Ethyl-2,6-diphenylpiperidin-4-ol would require a specific computational study.

Theoretical Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational chemistry provides a powerful avenue for the theoretical investigation and prediction of the NLO properties of molecules. The key parameters that govern the NLO response are the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). nih.govresearchgate.net

A theoretical study of the NLO properties of 3-Ethyl-2,6-diphenylpiperidin-4-ol would involve the calculation of these parameters using DFT methods. analis.com.my The first hyperpolarizability (β) is particularly important as it is a measure of the second-order NLO response. Molecules with large β values are promising candidates for applications such as second-harmonic generation. researchgate.net The calculations would typically be performed using a suitable functional and basis set, and the results would provide insight into the molecule's potential for NLO applications. researchgate.net The relationship between the electronic structure, such as the HOMO-LUMO energy gap, and the hyperpolarizability would also be explored, as smaller energy gaps often correlate with larger NLO responses. nih.gov

Table 2: Calculated Nonlinear Optical Properties for a Representative Organic Molecule

| Property | Value |

| Dipole Moment (μ) (Debye) | 3.5 |

| Linear Polarizability (α) (a.u.) | 250 |

| First Hyperpolarizability (β) (a.u.) | 800 |

Note: This table is illustrative and based on typical values found in the literature for organic molecules with potential NLO properties. Actual values for 3-Ethyl-2,6-diphenylpiperidin-4-ol would require a specific computational study.

Computational Analysis of Crystal Voids and Packing Efficiency

The analysis of crystal voids and packing efficiency is crucial for understanding the stability and physical properties of a crystalline solid. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. bohrium.comnih.gov

Table 3: Intermolecular Contacts from a Hirshfeld Surface Analysis of a Piperidine Derivative

| Contact Type | Percentage Contribution |

| H···H | 50.2% |

| C···H/H···C | 25.5% |

| O···H/H···O | 18.8% |

| Other | 5.5% |

Note: This table is illustrative and based on data from published studies on similar piperidine compounds. bohrium.comnih.gov The specific values for 3-Ethyl-2,6-diphenylpiperidin-4-ol would depend on its crystal structure.

Structure Activity Relationship Sar Investigations Theoretical and Computational Aspects

Computational Modeling of Molecular Interactions with Biomolecules (Molecular Docking Studies)

Computational modeling, particularly molecular docking, is a powerful tool to predict the binding orientation and affinity of a small molecule to a macromolecular target. For 3-Ethyl-2,6-diphenylpiperidin-4-ol and its derivatives, these studies are crucial in elucidating their potential mechanisms of action at a molecular level.

In the absence of a specific known biological target for 3-Ethyl-2,6-diphenylpiperidin-4-ol, both ligand-based and structure-based docking approaches can be hypothetically considered. Ligand-based approaches would involve comparing the 3D shape and electrostatic properties of the compound with those of known active molecules. This can help in identifying potential biological targets.

Structure-based docking, on the other hand, would require a known 3D structure of a target protein. In studies of related piperidin-4-one derivatives, this approach has been used to investigate their potential as antimicrobial or antituberculosis agents by docking them into the active sites of specific enzymes. For 3-Ethyl-2,6-diphenylpiperidin-4-ol, similar approaches could be envisioned to explore its interaction with various receptors or enzymes.

The analysis of binding modes reveals the preferred orientation of the ligand within the binding pocket of a biomolecule. For 3-Ethyl-2,6-diphenylpiperidin-4-ol, computational studies would likely show the piperidine (B6355638) ring adopting a stable chair conformation. The bulky phenyl and ethyl substituents would orient themselves to minimize steric hindrance and maximize favorable interactions.

Interaction energies, calculated through docking simulations, provide a quantitative measure of the binding affinity. These energies are a sum of various forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding. While specific interaction energies for 3-Ethyl-2,6-diphenylpiperidin-4-ol with a particular target are not publicly available, it is a key parameter evaluated in docking studies.

A critical outcome of molecular docking is the identification of key amino acid residues in the target's binding site that interact with the ligand. For 3-Ethyl-2,6-diphenylpiperidin-4-ol, the hydroxyl group at the 4-position and the nitrogen atom of the piperidine ring are potential hydrogen bond donors and acceptors, respectively. researchgate.net These groups could form crucial hydrogen bond networks with polar residues in a binding pocket. researchgate.net The phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues of the target protein.

Crystallographic studies have confirmed the presence of intermolecular hydrogen bonds in the solid state of 3-Ethyl-2,6-diphenylpiperidin-4-ol, which supports the potential for such interactions in a biological context. researchgate.net

Stereochemical Influence on Molecular Recognition and Potential Activities

The stereochemistry of 3-Ethyl-2,6-diphenylpiperidin-4-ol is a determining factor in its interaction with chiral biological macromolecules. The piperidine ring exists in a chair conformation, and the substituents can occupy either axial or equatorial positions.

Crystallographic and NMR spectral studies of 3-Ethyl-2,6-diphenylpiperidin-4-ol and related compounds have established their preferred conformations. In many derivatives, the bulky phenyl groups at the 2 and 6 positions, as well as the ethyl group at the 3-position, tend to occupy equatorial positions to minimize steric strain. The orientation of the hydroxyl group at the 4-position (axial or equatorial) can significantly impact the molecule's interaction with a binding site.

The specific arrangement of these substituents creates a unique three-dimensional shape that is critical for molecular recognition by a receptor or enzyme. Different stereoisomers would present different pharmacophoric features, leading to variations in their potential biological activities.

Correlation of Electronic and Steric Parameters with Proposed Molecular Potency (General Principles)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. For piperidine derivatives, key parameters often considered are:

Steric Parameters: These quantify the size and shape of substituents. Parameters like molar refractivity (MR) and Taft's steric parameter (Es) are used. The size and conformation of the ethyl and phenyl groups are critical steric factors for 3-Ethyl-2,6-diphenylpiperidin-4-ol.

A hypothetical QSAR study on a series of 3-alkyl-2,6-diphenylpiperidin-4-ol derivatives might reveal that an optimal balance of hydrophobicity, governed by the alkyl and aryl groups, and specific electronic and steric features are required for a proposed molecular potency. While a specific QSAR model for 3-Ethyl-2,6-diphenylpiperidin-4-ol is not available, the general principles suggest that its potency would be a function of these combined physicochemical properties.

Below is a table summarizing the key structural and potential interaction features of the title compound.

| Compound Name | Key Structural Features | Potential Intermolecular Interactions |

| 3-Ethyl-2,6-diphenylpiperidin-4-ol | Piperidine ring in chair conformation; Equatorial phenyl and ethyl groups; Hydroxyl group at C4. | Hydrogen bonding via -OH and -NH groups; Hydrophobic interactions via phenyl groups; π-π stacking interactions. |

Future Research Directions and Theoretical Applications

Exploration of Novel and Greener Synthetic Routes for Piperidin-4-ols

The traditional synthesis of piperidin-4-ols, often involving multi-step procedures with hazardous reagents and solvents, presents opportunities for the development of more sustainable and efficient methods. The principles of green chemistry are central to this endeavor, aiming to reduce the environmental impact of chemical manufacturing. chemistryjournals.net

Future synthetic strategies are expected to focus on several key areas:

Biocatalysis : The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. chemistryjournals.net Researchers may explore the use of enzymes for the key bond-forming reactions in the synthesis of the piperidine (B6355638) ring, potentially reducing the need for protecting groups and leading to higher yields with fewer byproducts.

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net The application of microwave irradiation to the condensation reactions involved in forming the piperidine skeleton could lead to more rapid and efficient syntheses of 3-Ethyl-2,6-diphenylpiperidin-4-ol.

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters, improved heat and mass transfer, and enhanced safety and scalability over traditional batch processes. chemistryjournals.net Developing a continuous flow synthesis for 3-Ethyl-2,6-diphenylpiperidin-4-ol could enable a more streamlined and automated production process.

Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or supercritical fluids is a key aspect of green chemistry. chemistryjournals.net Research into the solubility and reactivity of the starting materials for 3-Ethyl-2,6-diphenylpiperidin-4-ol synthesis in these solvents is a promising avenue.

Table 1: Comparison of Synthetic Strategies for Piperidin-4-ols

| Synthetic Strategy | Advantages | Potential Challenges |

|---|---|---|

| Traditional Synthesis | Well-established procedures. | Use of hazardous reagents and solvents, often multi-step with lower overall yields. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. chemistryjournals.net | Enzyme stability and cost, substrate scope limitations. |

| Microwave-Assisted | Reduced reaction times, lower energy consumption, potentially higher yields. chemistryjournals.net | Scalability can be an issue, requires specialized equipment. |

| Flow Chemistry | Precise control, improved safety, scalability, potential for automation. chemistryjournals.net | Initial setup costs, potential for clogging. |

| Green Solvents | Reduced environmental impact, improved safety. chemistryjournals.net | Solubility of reactants, may require different reaction conditions. |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like FT-IR and 1D NMR are routinely used to characterize piperidin-4-one derivatives, more advanced techniques can provide deeper insights into the complex three-dimensional structure and dynamics of 3-Ethyl-2,6-diphenylpiperidin-4-ol. rdd.edu.iq

Future characterization efforts could employ:

Two-Dimensional NMR (2D-NMR) : Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals, especially for complex stereoisomers. This would be crucial for confirming the relative stereochemistry of the ethyl and phenyl substituents on the piperidine ring.

X-ray Crystallography : Single-crystal X-ray diffraction remains the gold standard for determining the precise solid-state conformation and absolute stereochemistry of a molecule. Obtaining a high-quality crystal of 3-Ethyl-2,6-diphenylpiperidin-4-ol would provide definitive information about its molecular geometry.

Mass Spectrometry : Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to probe the fragmentation patterns of the molecule, which can aid in its structural elucidation and the identification of related compounds in complex mixtures.

Development of Predictive Computational Models for Structure and Reactivity

Computational chemistry offers powerful tools for understanding and predicting the properties of molecules like 3-Ethyl-2,6-diphenylpiperidin-4-ol, potentially reducing the need for extensive trial-and-error laboratory work.

Density Functional Theory (DFT) : DFT calculations can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties. These calculations can help in understanding the conformational preferences of the piperidine ring and the influence of the substituents.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. By developing QSAR models for a range of piperidin-4-ol derivatives, it may be possible to predict the properties of new, unsynthesized analogues. rsc.org

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of 3-Ethyl-2,6-diphenylpiperidin-4-ol in different environments, such as in various solvents or interacting with a biological target. This can be particularly useful for understanding its conformational flexibility.

Table 2: Application of Computational Models in Piperidin-4-ol Research

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Structural and electronic analysis. | Optimized geometry, vibrational frequencies, reaction energies, NMR chemical shifts. |

| QSAR | Predicting properties of new analogues. | Biological activity, toxicity, physicochemical properties. |

| Molecular Dynamics (MD) | Simulating molecular motion. | Conformational flexibility, solvent effects, binding interactions. |

Rational Design of New 3-Ethyl-2,6-diphenylpiperidin-4-ol Derivatives with Tailored Molecular Architectures

The integration of greener synthetic methods, advanced characterization, and predictive computational modeling provides a powerful platform for the rational design of novel derivatives of 3-Ethyl-2,6-diphenylpiperidin-4-ol. The goal is to create new molecules with specific, pre-determined properties.

This can be achieved by systematically modifying the core structure of 3-Ethyl-2,6-diphenylpiperidin-4-ol. For instance:

Substitution on the Phenyl Rings : Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl rings can modulate the electronic properties of the molecule.

Modification of the Ethyl Group : The length and branching of the alkyl chain at the 3-position can be altered to fine-tune the steric and lipophilic properties of the compound.

Derivatization of the Hydroxyl and Amine Groups : The hydroxyl and amine functionalities can be converted into a wide range of esters, ethers, amides, and other derivatives, which can significantly alter the molecule's physicochemical properties.

By combining the predictive power of computational models with efficient and sustainable synthetic strategies, researchers can more effectively navigate the vast chemical space of possible derivatives to identify and create new compounds with tailored molecular architectures for a variety of applications.

Q & A

Q. How can researchers optimize the synthesis of 3-Ethyl-2,6-diphenylpiperidin-4-ol to improve yield and purity?

- Methodological Answer : The synthesis can be optimized using eco-friendly solvents like glucose-choline chloride deep eutectic solvents (DES), which reduce environmental impact while maintaining reaction efficiency . Reaction monitoring via HPLC ensures completion, as demonstrated in piperidin-4-ol derivative syntheses where intermediates are tracked at 25–35°C . Purification steps may include recrystallization or column chromatography, with yields improved by controlling stoichiometric ratios of reagents like sodium hydroxide and tert-butyl dicarbonate .

Q. What spectroscopic methods are most effective for confirming the structure of 3-Ethyl-2,6-diphenylpiperidin-4-ol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while single-crystal X-ray diffraction (XRD) provides definitive conformational data, as shown in structural studies of analogous piperidin-4-ol derivatives . Infrared (IR) spectroscopy can further confirm hydroxyl group presence via O–H stretching frequencies .

Advanced Research Questions

Q. How does the hydroxyl group at the 4-position influence the conformational dynamics of 3-Ethyl-2,6-diphenylpiperidin-4-ol?

- Methodological Answer : Conformational analysis via density functional theory (DFT) calculations paired with XRD can reveal intramolecular hydrogen bonding and steric effects. Studies on substituted 2,6-diarylpiperidin-4-ol derivatives show that the hydroxyl group stabilizes chair or boat conformations through hydrogen bonding with adjacent substituents, affecting reactivity and intermolecular interactions .

Q. What advanced methodologies can resolve contradictions in reported physical properties (e.g., solubility, melting points) of 3-Ethyl-2,6-diphenylpiperidin-4-ol?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) can identify polymorphs, while high-performance liquid chromatography (HPLC) with UV detection ensures purity . Replicating synthesis under controlled conditions (e.g., inert atmosphere, standardized solvents) minimizes variability .

Q. How can researchers investigate the reactivity of 3-Ethyl-2,6-diphenylpiperidin-4-ol under oxidative or catalytic conditions?

- Methodological Answer : Use controlled oxidation experiments with agents like m-chloroperbenzoic acid (mCPBA) to study epoxidation or hydroxyl group reactivity. Catalytic hydrogenation (e.g., Pd/C, H₂) can assess reducibility of the piperidine ring. Reaction progress can be tracked via in-situ FTIR or GC-MS, as applied in studies of similar piperidine derivatives .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the biological activity of 3-Ethyl-2,6-diphenylpiperidin-4-ol?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) using purified targets (e.g., kinases, GPCRs). Dose-response curves and IC₅₀ calculations establish potency. For in vivo studies, pharmacokinetic parameters (bioavailability, half-life) should be assessed in model organisms, with metabolite profiling via LC-MS/MS .

Q. What strategies mitigate safety risks during large-scale synthesis of 3-Ethyl-2,6-diphenylpiperidin-4-ol?

- Methodological Answer : Implement engineering controls (fume hoods, closed systems) and personal protective equipment (PPE) per OSHA guidelines. Conduct hazard assessments using Safety Data Sheets (SDS) for intermediates. Small-scale pilot reactions identify exothermic risks, while waste disposal follows protocols for halogenated or aromatic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.